molecular formula C13H20ClNO2S B3969058 1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride

1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride

Cat. No. B3969058
M. Wt: 289.82 g/mol
InChI Key: RAEQMUGPLLNSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is often referred to as Mepivacaine, and it is a local anesthetic that is used to numb specific areas of the body. This compound has been extensively studied for its biochemical and physiological effects, and it has been found to have many advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride is complex and involves the inhibition of voltage-gated sodium channels. This inhibition prevents the generation and propagation of action potentials in nerve cells, which leads to a loss of sensation in the affected area. The exact mechanism of action of this compound is still being studied, and researchers are working to gain a better understanding of how it works at a molecular level.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are of interest to researchers. It has been found to have a high degree of selectivity for sensory neurons, which makes it a useful tool for studying the function of these cells. Additionally, this compound has been found to have a relatively short duration of action, which makes it a useful tool for studying the temporal aspects of anesthesia.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride in laboratory experiments. One advantage is that it is a well-characterized compound that has been extensively studied, which makes it a reliable tool for scientific research. Additionally, this compound has a relatively short duration of action, which allows researchers to study the temporal aspects of anesthesia. However, one limitation of using this compound is that it has a relatively low potency compared to other local anesthetics, which may limit its usefulness in certain experiments.

Future Directions

There are many future directions for research on 1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride. One area of interest is the development of more potent analogs of this compound that could be used in clinical settings. Additionally, researchers are working to gain a better understanding of the molecular basis of anesthesia, and this compound is likely to be a useful tool in these studies. Finally, there is interest in using this compound in combination with other drugs to develop new treatments for pain management and other conditions.

Scientific Research Applications

1-methyl-2-(1-piperidinyl)ethyl 2-thiophenecarboxylate hydrochloride is widely used in scientific research, particularly in the field of pharmacology. It is often used as a model compound for studying the mechanism of action of local anesthetics, and it has been found to be a useful tool for understanding the molecular basis of anesthesia. Additionally, this compound has been used in research on pain management and nerve function.

properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl thiophene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S.ClH/c1-11(10-14-7-3-2-4-8-14)16-13(15)12-6-5-9-17-12;/h5-6,9,11H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEQMUGPLLNSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.